molecular formula C10H23N3 B2876643 Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine CAS No. 1242815-21-9

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine

Cat. No.: B2876643
CAS No.: 1242815-21-9
M. Wt: 185.315
InChI Key: ZZIBEZRLOHBQFG-UHFFFAOYSA-N
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Description

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine is a chemical compound with the molecular formula C10H23N3 and a molecular weight of 185.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine typically involves the reaction of 2-methyl-1-(piperazin-1-yl)propan-2-amine with dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., Cl-, Br-), alkoxides (e.g., RO-)

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring in the compound allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in enzyme inhibition studies, the compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group enhances its nucleophilicity and reactivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

N,N,2-trimethyl-1-piperazin-1-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-10(2,12(3)4)9-13-7-5-11-6-8-13/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBEZRLOHBQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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